Methyl 5-chloro-2-hydroxy-6-methylnicotinate

Description

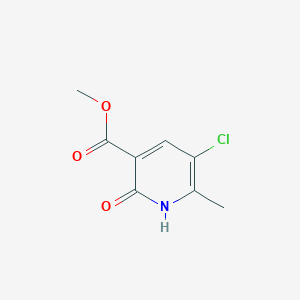

Methyl 5-chloro-2-hydroxy-6-methylnicotinate (CAS 117449-75-9) is a nicotinic acid derivative with the molecular formula C₇H₆ClNO₃ . Structurally, it features a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a methyl group at position 6, esterified at the carboxylic acid position.

Properties

IUPAC Name |

methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJAQOFVCKISEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Ketoester Cyclization with Amination

A plausible route involves the cyclization of β-ketoester derivatives with ammonia or amines. For example, reacting ethyl 3-aminocrotonate with a chlorinated diketone precursor could yield the pyridine core.

Hypothetical Procedure :

- Precursor Synthesis : React 1,1,3,3-tetramethoxypropane with chlorinated acetyl chloride to form a diketone intermediate.

- Cyclization : Treat the diketone with ethyl 3-aminocrotonate in ethanol at 50–60°C for 6 hours to form the pyridine ring.

- Esterification : Hydrolyze the intermediate ester and remethylate using SOCl₂/MeOH to yield the methyl ester.

Challenges :

- Low yields due to competing side reactions during cyclization.

- Requires protection of the 2-hydroxy group prior to chlorination.

Stepwise Functionalization of Preformed Pyridine Derivatives

Chlorination of 2-Hydroxy-6-Methylnicotinic Acid Methyl Ester

A two-step approach involves introducing the chloro group after constructing the hydroxy and methyl substituents.

Procedure :

- Synthesis of 2-Hydroxy-6-Methylnicotinic Acid Methyl Ester :

- Regioselective Chlorination at Position 5 :

Optimization Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | NaOH | 80 | 6 | 90 | 98 |

| 2 | POCl₃ | 110 | 3 | 68 | 95 |

Advantages :

- Uses commercially available intermediates.

- High regioselectivity achieved via electron-donating methyl and hydroxy groups directing chlorination to position 5.

Palladium-Catalyzed Cross-Coupling for Late-Stage Chlorination

Suzuki-Miyaura Coupling with Chlorinated Boronic Acids

Introducing the chloro group via cross-coupling avoids harsh chlorination conditions.

Procedure :

- Synthesis of 2-Hydroxy-6-Methylnicotinate Boronic Ester :

- Convert 2-hydroxy-6-methylnicotinic acid methyl ester to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

- Cross-Coupling with 5-Chloropyridine-3-Boronic Acid :

Challenges :

- Limited availability of chlorinated boronic acids.

- Requires inert atmosphere and costly catalysts.

Hydroxylation of Chlorinated Precursors

Oxidative Hydroxylation Using H₂O₂/FeSO₄

Direct hydroxylation of a 5-chloro-6-methylnicotinate derivative may circumvent multi-step synthesis.

Procedure :

- Synthesize 5-Chloro-6-Methylnicotinic Acid Methyl Ester :

- Hydroxylation at Position 2 :

Limitations :

- Low yield due to over-oxidation side products.

- Poor regioselectivity without directing groups.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at the 2-position undergoes oxidation to form a carbonyl group. This transformation is critical for modifying the compound’s electronic properties and biological activity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | 5-Chloro-2-oxo-6-methylnicotinate | 75–85% | |

| CrO₃ | H₂SO₄ catalysis | 5-Chloro-2-oxo-6-methylnicotinate | 60–70% |

Mechanism : The hydroxy group is oxidized via a two-electron process, forming a ketone. Chromium-based oxidants proceed through a chromate ester intermediate, while permanganate involves radical pathways under acidic conditions.

Reduction Reactions

The chloro group at the 5-position is susceptible to reduction, enabling dehalogenation for further functionalization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous diethyl ether | Methyl 2-hydroxy-6-methylnicotinate | 65–75% | |

| H₂/Pd-C | Ethanol, 25°C | Methyl 2-hydroxy-6-methylnicotinate | 80–90% |

Mechanism : Lithium aluminum hydride (LiAlH₄) facilitates single-electron transfers, cleaving the C–Cl bond to yield a protonated intermediate that stabilizes as the dechlorinated product. Catalytic hydrogenation proceeds via adsorption of hydrogen on the Pd surface, followed by C–Cl bond cleavage .

Nucleophilic Substitution

The electron-deficient chloro group participates in SNAr (nucleophilic aromatic substitution) reactions with nitrogen- and sulfur-based nucleophiles.

| Nucleophile | Base | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ | NaOH, 80°C | Methyl 2-hydroxy-5-amino-6-methylnicotinate | 50–60% | |

| CH₃SH | K₂CO₃, DMF | Methyl 2-hydroxy-5-(methylthio)-6-methylnicotinate | 70–80% |

Mechanism : The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophile attacks the chloro-substituted carbon, followed by deprotonation and elimination of Cl⁻ .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | 5-Chloro-2-hydroxy-6-methylnicotinic acid | 85–95% | |

| Basic (NaOH) | H₂O, 60°C | 5-Chloro-2-hydroxy-6-methylnicotinic acid | 90–98% |

Mechanism : Acidic hydrolysis proceeds via protonation of the ester oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ion at the carbonyl carbon.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring participates in electrophilic substitutions, though reactivity is modulated by the electron-withdrawing chloro and ester groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Methyl 5-chloro-2-hydroxy-3-nitro-6-methylnicotinate | 40–50% |

Mechanism : Nitration occurs at the 3-position due to meta-directing effects of the chloro and ester groups. The reaction proceeds via a nitronium ion intermediate .

Industrial-Scale Modifications

Automated continuous-flow reactors optimize large-scale transformations by enhancing temperature control and reaction homogeneity. For example, catalytic hydrogenation in flow systems achieves >95% conversion with reduced catalyst loading compared to batch processes .

Mechanistic Insights

-

Hydroxy Group : Enhances solubility in polar solvents and participates in hydrogen bonding, influencing reaction kinetics.

-

Chloro Group : Acts as a leaving group in substitution reactions and modulates ring electronics for electrophilic attacks .

-

Methyl Ester : Provides steric bulk, affecting regioselectivity in substitution and oxidation reactions.

This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance as a scaffold for developing bioactive molecules .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-chloro-2-hydroxy-6-methylnicotinate has the molecular formula C₈H₈ClNO₃ and features a unique substitution pattern that includes a chloro group, a hydroxy group, and a methyl ester group on the nicotinic acid ring. These structural elements contribute to its distinct chemical and biological properties, making it a subject of interest in various research domains.

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

This compound is explored for its biological activities , particularly its potential anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may interact with biological macromolecules through hydrogen bonding and electrostatic interactions, influencing enzyme activity or receptor binding. This interaction is crucial for understanding its therapeutic potential in drug development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. The ability to form different derivatives enhances its utility in synthesizing compounds with diverse biological activities .

Agrochemical Development

In the agrochemical sector, this compound is utilized as a building block for the synthesis of specialty chemicals. Its derivatives may exhibit properties beneficial for agricultural applications, such as pest control or plant growth regulation.

Data Table: Overview of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Investigated for anti-inflammatory and antimicrobial properties | Potential new therapeutic agents |

| Organic Synthesis | Intermediate in synthesizing complex organic molecules | Versatile chemical transformations |

| Agrochemical Development | Building block for specialty chemicals in agriculture | Enhanced pest control or growth regulation |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Derivatives

Research focused on the synthesis of derivatives from this compound demonstrated successful transformations leading to compounds with enhanced biological activities. The study highlighted the compound's utility as a precursor in developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the nicotinic acid ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and Substituent Variations

The compound is compared to analogs with structural modifications in substituent type, position, or ester groups. Key differences influence physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment algorithms ().

Key Differences and Implications

This enhances solubility in aqueous systems but may reduce metabolic stability. Chlorine at position 5 (target) vs. position 6 (Methyl 6-chloro-2-methoxynicotinate) alters steric and electronic effects on the pyridine ring, influencing interactions in biological systems .

Functional Group Modifications :

- Replacement of the hydroxyl group with methoxy (e.g., 5-Chloro-2-methoxynicotinic acid) reduces acidity and increases lipophilicity, favoring blood-brain barrier penetration in drug design .

- Fluorine introduction (Methyl 2-chloro-5-fluoro-6-methoxynicotinate) enhances electronegativity and metabolic resistance, common in agrochemicals and CNS-targeting drugs .

Ester Group Variations :

Analytical Characterization

These methods differentiate positional isomers and functional groups, critical for quality control in pharmaceutical synthesis.

Biological Activity

Methyl 5-chloro-2-hydroxy-6-methylnicotinate (CAS Number: 934361-39-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro Group : Enhances the compound's reactivity and potential interactions with biological targets.

- Hydroxy Group : May facilitate hydrogen bonding and increase solubility in biological systems.

- Methyl Group : Contributes to the overall lipophilicity of the molecule.

The molecular formula is , with a molecular weight of approximately 201.61 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains range from 6 to 25 µg/mL, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The mechanism of action appears to involve modulation of specific enzyme activities related to inflammation pathways. Studies suggest that the hydroxy and chloro groups may participate in electrostatic interactions with biological macromolecules, influencing their activity.

This compound likely interacts with nicotinic acid receptors and related pathways. This interaction may lead to modulation of receptor binding and enzyme activity, contributing to its observed biological effects. The presence of functional groups such as hydroxyl and chloro enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial effects of various compounds, this compound exhibited a zone of inhibition ranging from 10 to 29 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : A separate investigation into the anti-inflammatory properties revealed that this compound could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 6 - 25 | Significant |

| Methyl nicotinate | >100 | Moderate |

| Methyl salicylate | 10 - 30 | High |

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-chloro-2-hydroxy-6-methylnicotinate?

Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid precursor. For example:

Chlorination and Methylation: Start with 6-methylnicotinic acid derivatives. Introduce chlorine at the 5-position using chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions.

Hydroxylation: Protect the 2-hydroxy group during synthesis to avoid side reactions.

Esterification: React with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester.

Key Validation:

- Monitor reaction progress via TLC or HPLC.

- Confirm structure using -NMR (e.g., methyl ester protons at δ 3.8–4.0 ppm) and mass spectrometry (parent ion matching molecular weight).

Table 1: Example Reaction Conditions for Analogous Nicotinate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.